6-Bromo-4-hydroxyquinolin-2(1H)-one
Overview
Description
6-Bromo-4-hydroxyquinolin-2(1H)-one is a chemical compound with the molecular formula C9H6BrNO2 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of 4’-BROMOACETOACETANILIDE as a starting material . The reaction conditions include heating at 120℃ for 1 hour . Another method involves the use of (diacetoxy iodo) benzene in dichloromethane, to which trifluoromethanesulfonic acid is added dropwise .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 238.95800 .Chemical Reactions Analysis
This compound can be used as an intermediate in various chemical reactions. It is particularly useful in the synthesis of other compounds in the laboratory and in chemical production processes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 240.05300, a boiling point of 451.3±45.0 °C, and a density of 1.8±0.1 g/cm3 . The compound also has a LogP value of 2.40850, indicating its lipophilicity .Scientific Research Applications
Photolabile Protecting Group
6-Bromo-4-hydroxyquinolin-2(1H)-one has been explored for its use as a photolabile protecting group for carboxylic acids. Studies have shown that it exhibits a higher single photon quantum efficiency compared to other esters and is sensitive to multiphoton-induced photolysis, making it suitable for in vivo use. Its increased solubility and low fluorescence also enhance its utility as a caging group for biological messengers (Fedoryak & Dore, 2002).
Synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones
The compound has been utilized in the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones. This involves treating different 4-hydroxyquinolin-2(1H)-ones with bromobenzyl bromides, followed by a series of reactions to yield the final products. These compounds are of interest due to their potential applications in various fields (Majumdar & Mukhopadhyay, 2003).
Cytotoxic Activity and Fluorescence Properties
Research has focused on the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, with this compound being a key intermediate. These derivatives have been screened for cytotoxic activity against various cancer cell lines, and their fluorescence properties have been studied, offering insights into their potential therapeutic applications (Kadrić et al., 2014).
Inhibitor of Influenza A Endonuclease
Several derivatives of 3-hydroxyquinolin-2(1H)-ones, including the brominated version, have been synthesized and evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. This research highlights its potential as a therapeutic agent against influenza A (Sagong et al., 2013).
Spectrophotometric Studies in Dye Synthesis
The compound has also been involved in spectrophotometric studies related to the synthesis of new hydroxyl-azo dyes derived from its variants. These studies are valuable in understanding the properties of these dyes, which could have implications in various industrial applications (Yahyazadeh et al., 2022).
Mechanism of Action
While the specific mechanism of action of 6-Bromo-4-hydroxyquinolin-2(1H)-one is not mentioned in the search results, a study on 4-Hydroxy-2-quinolinone analogs (which includes this compound) suggests that these compounds have antimicrobial activity . The length of the alkyl chain and the type of substituent have a significant impact on the antimicrobial activities .
Safety and Hazards
6-Bromo-4-hydroxyquinolin-2(1H)-one is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . If swallowed, wash out mouth with copious amounts of water for at least 15 minutes .
Future Directions
Properties
IUPAC Name |
6-bromo-4-hydroxy-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFPMEMMMGZBKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715837 | |
Record name | 6-Bromo-4-hydroxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54675-23-9 | |
Record name | 6-Bromo-4-hydroxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-4-hydroxyquinolin-2(1h)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.